Cyclophosphamide

Renal Toxicity Ewing Sarcoma Late Effects

Cyclophosphamide monohydrate (CAS 6055-19-2) is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class, existing as a crystalline solid with a molecular formula of C₇H₁₅Cl₂N₂O₂P·H₂O and a molecular weight of 279.10 g/mol. It functions as a prodrug requiring hepatic cytochrome P450 (predominantly CYP2B6)-mediated 4-hydroxylation to yield the active alkylating species, phosphoramide mustard, which forms DNA-DNA interstrand crosslinks leading to inhibition of DNA synthesis and apoptosis.

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 261.08 g/mol
CAS No. 6055-19-2
Cat. No. B000585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophosphamide
CAS6055-19-2
Synonyms(+,-)-2-(bis(2-Chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide Monohydrate
B 518
B-518
B518
Cyclophosphamide
Cyclophosphamide Anhydrous
Cyclophosphamide Monohydrate
Cyclophosphamide, (R)-Isomer
Cyclophosphamide, (S)-Isomer
Cyclophosphane
Cytophosphan
Cytophosphane
Cytoxan
Endoxan
Neosar
NSC 26271
NSC-26271
NSC26271
Procytox
Sendoxan
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
InChIKeyCMSMOCZEIVJLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 73 °F (NTP, 1992)
Soluble. 1-5 g/100 mL at 23 °C
1 in 25 parts water
1 in 1 parts alcohol
Slightly soluble in benzene, carbon tetrachloride;  very slightly soluble in ether and acetone
Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide.
In water, 40,000 ppm @ 20 °C
1.51e+01 g/L
Solubility in water, g/l at 20Â °C: 40 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophosphamide Monohydrate (CAS 6055-19-2): Oxazaphosphorine Prodrug Requiring Hepatic CYP2B6-Mediated Bioactivation


Cyclophosphamide monohydrate (CAS 6055-19-2) is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class, existing as a crystalline solid with a molecular formula of C₇H₁₅Cl₂N₂O₂P·H₂O and a molecular weight of 279.10 g/mol. It functions as a prodrug requiring hepatic cytochrome P450 (predominantly CYP2B6)-mediated 4-hydroxylation to yield the active alkylating species, phosphoramide mustard, which forms DNA-DNA interstrand crosslinks leading to inhibition of DNA synthesis and apoptosis. [1] As a bifunctional alkylator with established oral bioavailability and a well-characterized pharmacogenomic profile, cyclophosphamide is widely utilized across oncology, bone marrow transplantation conditioning, and autoimmune disease management, where precise selection of the monohydrate form ensures reproducible formulation and dosing.

Why Cyclophosphamide Cannot Be Interchanged with Ifosfamide or Other Nitrogen Mustards: Metabolic and Toxicologic Divergence


Despite both being oxazaphosphorine prodrugs activated by hepatic cytochrome P450 enzymes, cyclophosphamide and its structural isomer ifosfamide exhibit fundamentally divergent metabolic partitioning that renders them non-interchangeable in clinical practice. [1] Cyclophosphamide undergoes preferential 4-hydroxylation by CYP2B6 to yield phosphoramide mustard, the ultimate DNA-crosslinking species, with acrolein as the principal byproduct associated with urotoxicity. [2] In contrast, ifosfamide undergoes substantially greater N-dechloroethylation, generating chloroacetaldehyde—a metabolite causally linked to nephrotoxicity and neurotoxicity that is not produced in significant quantities from cyclophosphamide. [3] These differential metabolic fates produce distinct, non-overlapping dose-limiting toxicities: myelosuppression for cyclophosphamide versus neurotoxicity and nephrotoxicity for ifosfamide, precluding therapeutic substitution without quantitative risk-benefit recalibration.

Quantitative Differentiation Evidence: Cyclophosphamide vs. Ifosfamide and Comparator Alkylating Agents


Renal Toxicity at 10 Years: VAC (Cyclophosphamide) vs. VAI (Ifosfamide) in the Randomized Euro-EWING99-R1 Trial

In the Euro-EWING99-R1 randomized controlled trial (n=267, French cohort), late kidney toxicity at a median follow-up of 10 years was significantly lower in the cyclophosphamide-containing VAC arm (25.7%) compared to the ifosfamide-containing VAI arm (43.0%), a difference of 17.3 absolute percentage points (P=0.02). [1] Glomerular toxicity specifically showed an even wider divergence: 13.1% for VAC versus 31.1% for VAI (P<0.01). [1] Cumulative drug exposures for the VAC arm were cyclophosphamide 9.7 g/m² and ifosfamide 59.4 g/m², while the VAI arm received cumulative ifosfamide of 97.1 g/m²—indicating that replacement of cyclophosphamide with additional ifosfamide markedly elevates renal risk. [1] This evidence arises from a direct randomized head-to-head comparison and quantifies a clinically meaningful long-term organ toxicity differential.

Renal Toxicity Ewing Sarcoma Late Effects

Hepatic CYP450 Intrinsic Clearance: CYP2B6 Metabolizes Cyclophosphamide 16-Fold More Efficiently Than Ifosfamide

Using a panel of 15 human P450 cDNAs expressed in human lymphoblasts and baculovirus-infected insect cells (Supersomes), CYP2B6 demonstrated a ~16-fold higher in vitro intrinsic clearance (apparent Vmax/Km) for cyclophosphamide compared to ifosfamide. [1] Conversely, CYP3A4 displayed ~2-fold higher intrinsic clearance toward ifosfamide than cyclophosphamide. [1] A relative substrate-activity factor (RSF)-based approach applied to a panel of 17 human liver microsomes identified CYP2B6 as the dominant cyclophosphamide 4-hydroxylase (excellent correlation between measured vs. predicted microsomal activity: r=0.96, P<0.001), while CYP3A4 was identified as the dominant ifosfamide 4-hydroxylase (r=0.90, P<0.001). [1] This enzymatic selectivity has direct pharmacogenomic implications: patients with CYP2B6 loss-of-function polymorphisms (e.g., CYP2B6*6) exhibit impaired cyclophosphamide bioactivation, whereas they may retain ifosfamide activation via CYP3A4.

Pharmacogenomics CYP2B6 Bioactivation

Activated Metabolite Exposure: Peak 4-Hydroxy-Cyclophosphamide Levels are 3-Fold Higher Than 4-Hydroxy-Ifosfamide

In a comparative human pharmacokinetic study using a modified fluorometric method (m-aminophenol condensation to 7-hydroxychinolin), following intravenous administration of 20 mg/kg of each oxazaphosphorine, mean peak plasma levels of activated cyclophosphamide (4-hydroxy-cyclophosphamide) reached 4.7 nmol/mL, three times higher than the peak levels of activated ifosfamide (4-hydroxy-ifosfamide). [1] The area under the concentration-time curve (AUC) for activated cyclophosphamide was 16.7 nmol·mL/h, again approximately threefold greater than for activated ifosfamide. [1] The fraction of the administered dose excreted as activated metabolites in urine was 1% for cyclophosphamide versus 0.3% for ifosfamide, a 3.3-fold difference. [1] These findings are consistent with the slower rate and lesser extent of ifosfamide 4-hydroxylation noted in subsequent reviews. [2]

Pharmacokinetics Activated Metabolites AUC

In Vitro Antileukemic Cytotoxicity: 4-Hydroperoxycyclophosphamide Exceeds 4-Hydroperoxyifosfamide Against MOLT-4 and ML-1 Leukemia Cells

A comparative in vitro study using the pre-activated metabolites 4-hydroperoxycyclophosphamide (4-OOH-CP) and 4-hydroperoxyifosfamide (4-OOH-IF) against human acute lymphoblastic leukemia (MOLT-4) and acute myeloblastic leukemia (ML-1) cell lines demonstrated that 4-OOH-CP exhibited superior cytotoxicity relative to 4-OOH-IF. Both agents reduced cell viability and triggered apoptosis and necrosis; however, 4-hydroperoxyifosfamide was consistently less cytotoxic against both leukemia cell lines compared to 4-hydroperoxycyclophosphamide, with MOLT-4 cells displaying greater overall sensitivity than ML-1 cells. [1] The differential was assessed using flow cytometric analysis of fluorescein diacetate/propidium iodide staining, annexin V binding, caspase-8, -9, and -3/7 activation, and mitochondrial membrane potential (tetramethylrhodamine ethyl ester) assays. [1] This in vitro potency ranking aligns with the clinical observation that ifosfamide typically requires 3- to 5-fold higher doses to achieve comparable antitumor effects. [2]

Cytotoxicity Leukemia Apoptosis

Differential Metabolic Partitioning: Cyclophosphamide Preferentially Generates Acrolein While Ifosfamide Favors Chloroacetaldehyde

UPLC-ESI-QTOFMS-based metabolomic profiling of mouse urine and plasma following equimolar dosing revealed that of 23 drug metabolites identified for both cyclophosphamide (CP) and ifosfamide (IF), five were novel. [1] Crucially, the two isomers exhibited divergent metabolic fates: ifosfamide preferentially underwent N-dechloroethylation, the pathway that generates the neurotoxic and nephrotoxic metabolite 2-chloroacetaldehyde, while cyclophosphamide preferentially underwent ring-opening, the pathway yielding acrolein, the metabolite responsible for urothelial (bladder) toxicity. [1] This metabolic dichotomy explains why neurotoxicity and nephrotoxicity are characteristic of ifosfamide but not cyclophosphamide, whereas hemorrhagic cystitis is more prominently associated with cyclophosphamide (mitigable by MESNA co-administration). [2] The UPLC-ESI-QTOFMS analysis further identified two downstream metabolites—S-carboxymethylcysteine and thiodiglycolic acid—that were produced similarly by both drugs, suggesting shared detoxification routes that do not account for the differential organ-specific toxicities. [1]

Metabolism Toxicology Metabolomics

Cyclophosphamide Monohydrate Purity and Solubility Specifications for Reproducible Formulation and In Vitro Experimentation

Commercially available cyclophosphamide monohydrate (CAS 6055-19-2) is supplied as a white to almost white crystalline powder with a purity specification of ≥98% (with total nitrogen) and a melting point range of 49.0 to 53.0 °C. The monohydrate form exhibits water content of up to 8.0% and demonstrates defined solubility parameters: 40 g/L in water (approximately 143 mM), slightly soluble in alcohol, benzene, ethylene glycol, carbon tetrachloride, and dioxane, and sparingly soluble in ether and acetone. In laboratory solvents relevant to cell-based assays, reported solubilities are DMSO 48-56 mg/mL (172-201 mM), water 6-56 mg/mL depending on the vendor's test conditions, and ethanol insoluble to sparingly soluble. These specifications contrast with the anhydrous form (CAS 50-18-0), which has different solubility and handling characteristics. Procurement of the monohydrate form ensures reproducible dissolution in aqueous media and DMSO stock solutions for consistent experimental conditions across replicate studies.

Quality Specification Solubility Procurement

Cyclophosphamide Monohydrate-Selective Application Scenarios Derived from Quantitative Differentiation Evidence


Pediatric and Young Adult Sarcoma Consolidation Protocols Where Renal Preservation Is a Therapeutic Priority

Based on the 10-year cumulative kidney toxicity rate of 25.7% for cyclophosphamide-containing VAC versus 43.0% for ifosfamide-containing VAI (P=0.02), and glomerular toxicity rates of 13.1% versus 31.1% (P<0.01) from the Euro-EWING99-R1 randomized trial, cyclophosphamide is the alkylating agent of choice for consolidation therapy in standard-risk Ewing sarcoma where minimizing long-term nephrotoxicity is a protocol-specified goal. [1] Procurement of cyclophosphamide monohydrate for VAC or VDC/IE regimens ensures adherence to the evidence-based noninferiority result for event-free survival while achieving a statistically significant reduction in late renal complications.

High-Dose Chemotherapy with Autologous Stem Cell Rescue in Patients with Pre-Existing or At-Risk Renal Function

Cyclophosphamide's preferential metabolic activation to acrolein rather than chloroacetaldehyde—as demonstrated by UPLC-ESI-QTOFMS metabolomic profiling showing that ifosfamide, but not cyclophosphamide, undergoes extensive N-dechloroethylation to yield the nephrotoxic species 2-chloroacetaldehyde—makes cyclophosphamide the rational procurement choice for stem cell mobilization and conditioning regimens (e.g., TC-CE substitution for TI-CE) in patients with compromised renal function, including post-nephrectomy patients. [2] A clinical case report confirmed that cyclophosphamide substitution preserved renal function throughout treatment and enabled sufficient stem cell harvest via a single apheresis session. [3]

Pharmacogenomically Guided Oxazaphosphorine Selection in CYP2B6-Genotyped Populations

The ~16-fold higher intrinsic clearance of cyclophosphamide by CYP2B6 compared to ifosfamide, established through cDNA-expressed enzyme panels and validated in 17 human liver microsomes (r=0.96, P<0.001), supports cyclophosphamide as the preferred agent when CYP2B6 genotyping has confirmed a functional or hyperactive enzyme status, enabling predictable bioactivation. [4] Conversely, in patients carrying CYP2B6 loss-of-function alleles (e.g., CYP2B6*6), the availability of the CYP3A4 pathway for ifosfamide (~2-fold higher Vmax/Km vs. cyclophosphamide) becomes a decisive factor for ifosfamide selection, making CYP genotyping a discriminating tool for oxazaphosphorine procurement and formulary stratification.

In Vitro Leukemia Research Utilizing Pre-Activated Metabolites for Mechanistic Cytotoxicity Studies

The demonstrated superior cytotoxicity of 4-hydroperoxycyclophosphamide relative to 4-hydroperoxyifosfamide against human MOLT-4 (T-cell ALL) and ML-1 (myeloblastic leukemia) cell lines, assessed via multiparametric flow cytometry including caspase activation and mitochondrial membrane depolarization, supports the use of cyclophosphamide-based pre-activated metabolites as standard positive controls and mechanistic probes in leukemia cell death pathway research. [5] Procuring cyclophosphamide monohydrate with defined purity ≥98% and validated DMSO solubility (48-56 mg/mL) ensures reproducible in vitro conversion to 4-hydroperoxycyclophosphamide or procurement of the pre-activated metabolite from qualified vendors for standardized inter-laboratory protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclophosphamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.